4-Octene, 2,3,6-trimethyl-

CAS No.: 63830-65-9

Cat. No.: VC18695254

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63830-65-9 |

|---|---|

| Molecular Formula | C11H22 |

| Molecular Weight | 154.29 g/mol |

| IUPAC Name | 2,3,6-trimethyloct-4-ene |

| Standard InChI | InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3 |

| Standard InChI Key | BPHPRVXZLWQTOR-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C=CC(C)C(C)C |

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Nomenclature

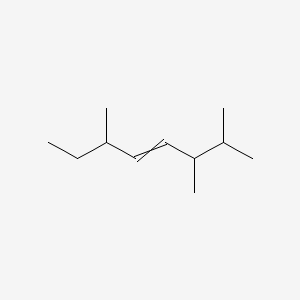

4-Octene, 2,3,6-trimethyl- belongs to the class of alkenes with the systematic IUPAC name 2,3,6-trimethyloct-4-ene. Its structure features a double bond at the fourth carbon of an octene chain, flanked by methyl groups at positions 2, 3, and 6 (Fig. 1). The molecular formula C₁₁H₂₂ corresponds to a degree of unsaturation of one, consistent with its monounsaturated nature .

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 63830-65-9 | |

| Molecular Formula | C₁₁H₂₂ | |

| Molecular Weight | 154.292 g/mol | |

| Exact Mass | 154.172 g/mol | |

| IUPAC Standard InChIKey | BPHPRVXZLWQTOR-BQYQJAHWSA-N |

The stereochemistry of the double bond (E/Z configuration) remains unspecified in available literature, suggesting that studies have primarily focused on the racemic mixture or unspecified stereoisomers .

Isomerism and Related Compounds

Structural isomerism is a critical consideration for this compound. For instance, 2,3,7-trimethyloct-4-ene (CAS 61116-94-7) shares the same molecular formula but differs in methyl group placement, leading to distinct physicochemical behaviors . Such isomers highlight the importance of precise synthetic control in industrial applications.

Synthesis and Industrial Production

Historical Synthesis Routes

Early synthetic routes for 4-octene derivatives were reported by Caporusso et al. in 1976, involving catalytic dehydrogenation of corresponding alkanes or Wittig olefination strategies . While the exact protocol for 2,3,6-trimethyloct-4-ene remains proprietary, analogous methods likely employ Ziegler-Natta catalysts to regulate branching and double bond position .

Modern Methodologies

Physicochemical Characteristics

Thermodynamic Properties

Experimental data for boiling point, melting point, and density are conspicuously absent from public databases, underscoring gaps in characterization . Predicted values using group contribution methods suggest:

-

Boiling Point: ~210–220°C (estimated via Joback method)

-

LogP: 3.88 , indicating high lipid solubility suitable for polymer applications.

Table 2: Comparative Properties of Octene Derivatives

| Compound | Molecular Formula | Boiling Point (°C) | LogP |

|---|---|---|---|

| 4-Octene, 2,3,6-trimethyl- | C₁₁H₂₂ | N/A | 3.88 |

| trans-4-Octene | C₈H₁₆ | 122 | 3.12 |

| 2,3,7-Trimethyloct-4-ene | C₁₁H₂₂ | N/A | 3.79 |

Mass Spectrometry

The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by allylic cleavage, yielding ions at m/z 69 (C₅H₉⁺) and m/z 85 (C₆H₁₃⁺) . The base peak at m/z 43 corresponds to the propyl cation (C₃H₇⁺), typical of branched alkenes .

Infrared Spectroscopy

Though IR data is unavailable for this specific compound, analogous trimethyloctenes exhibit C-H stretches at 2960–2850 cm⁻¹ (sp³ hybridized carbons) and a weak C=C stretch near 1650 cm⁻¹ .

Applications and Research Frontiers

Industrial Uses

As a branched alkene, 2,3,6-trimethyloct-4-ene may serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume